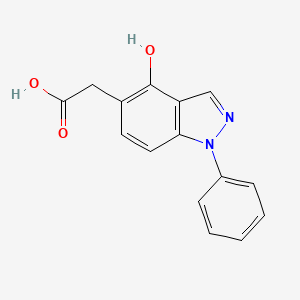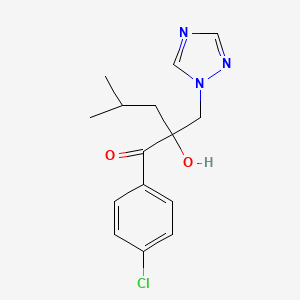
1-Pentanone, 1-(4-chlorophenyl)-2-hydroxy-4-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanone, 1-(4-chlorophenyl)-2-hydroxy-4-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- is a versatile organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.
Preparation Methods
The synthesis of 1-Pentanone, 1-(4-chlorophenyl)-2-hydroxy-4-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- involves several steps. One common method starts with 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one as the raw material. The compound is dissolved in methanol and subjected to a reaction with Raney nickel as a catalyst and sulfolane as a co-catalyst. The reaction is carried out under nitrogen and hydrogen at a pressure of 50-60 psi and 0.1 MPa. The resulting product is then purified to obtain 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone with a high yield and purity .
Chemical Reactions Analysis
1-Pentanone, 1-(4-chlorophenyl)-2-hydroxy-4-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions include derivatives with modified functional groups, which can be used for further chemical synthesis .
Scientific Research Applications
This compound has numerous applications in scientific research. In chemistry, it is used as a solvent and a reagent for synthesizing other complex molecules. In biology, it has been reported to inhibit the growth of specific bacteria, fungi, and viruses. It also reduces the toxicity of certain drugs and acts as an antioxidant by neutralizing reactive oxygen species and reducing oxidative stress. In medicine, it is being studied for its potential therapeutic effects, including its ability to modulate biological pathways and target specific molecular structures .
Mechanism of Action
The mechanism of action of 1-Pentanone, 1-(4-chlorophenyl)-2-hydroxy-4-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, altering their activity and modulating biological pathways. This interaction can lead to the inhibition of microbial growth, reduction of oxidative stress, and modulation of drug toxicity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules .
Comparison with Similar Compounds
1-Pentanone, 1-(4-chlorophenyl)-2-hydroxy-4-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- can be compared with other similar compounds, such as 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone and other triazole-containing molecules. These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the triazole ring in 1-Pentanone, 1-(4-chlorophenyl)-2-hydroxy-4-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- makes it unique, as it can participate in specific chemical reactions and interact with biological targets in ways that other compounds cannot .
Properties
CAS No. |
107659-15-4 |
|---|---|
Molecular Formula |
C15H18ClN3O2 |
Molecular Weight |
307.77 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-hydroxy-4-methyl-2-(1,2,4-triazol-1-ylmethyl)pentan-1-one |
InChI |
InChI=1S/C15H18ClN3O2/c1-11(2)7-15(21,8-19-10-17-9-18-19)14(20)12-3-5-13(16)6-4-12/h3-6,9-11,21H,7-8H2,1-2H3 |
InChI Key |
FRXBVNKBAHHVGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CN1C=NC=N1)(C(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


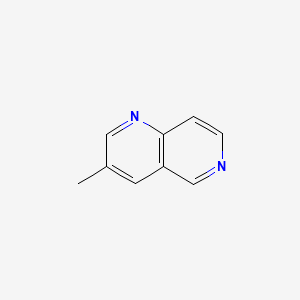
![N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B12692733.png)
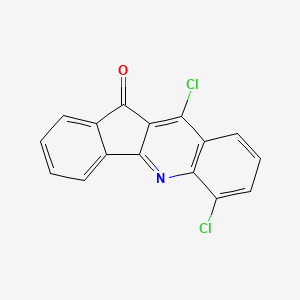

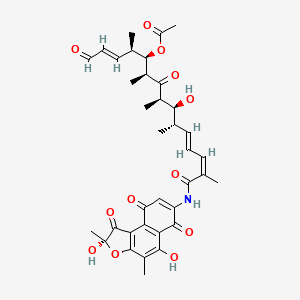
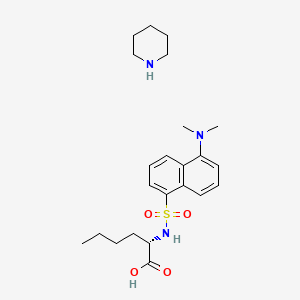
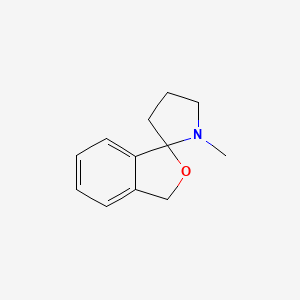
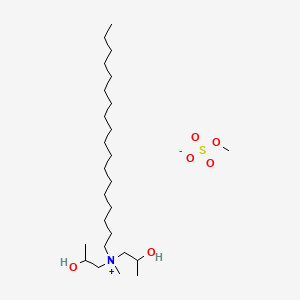
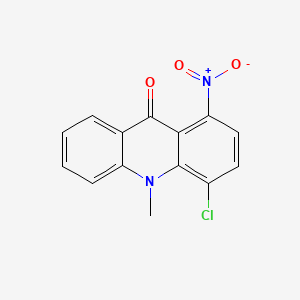
![4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12692817.png)
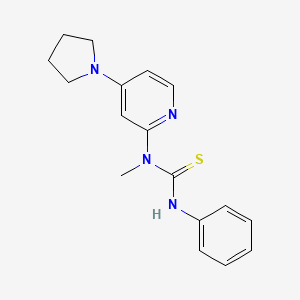
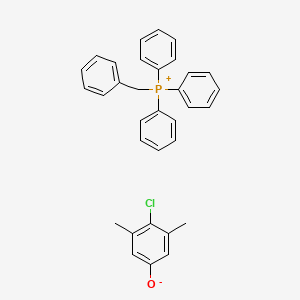
![Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate](/img/structure/B12692826.png)
